5-Benzyl-1,3,4-oxadiazole-2-thiol

概要

説明

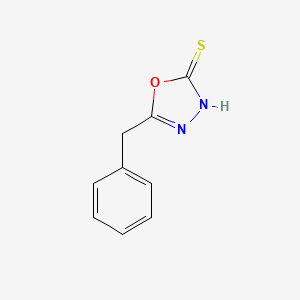

5-ベンジル-1,3,4-オキサジアゾール-2(3H)-チオンは、5員環のオキサジアゾール環を含む複素環化合物です。

合成法

合成経路と反応条件

5-ベンジル-1,3,4-オキサジアゾール-2(3H)-チオンの合成は通常、複数の段階を伴います。一般的な方法の1つは、2-フェニル酢酸のフィッシャーエステル化からエチル-2-フェニルアセテートを生成することから始まります。このエステルは次に、ヒドラジン水和物と反応させて2-フェニルアセトヒドラジドを生成します。 ヒドラジドは、アルコール性塩基中で二硫化炭素と環化して、5-ベンジル-1,3,4-オキサジアゾール-2-チオールを生じます .

工業生産方法

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps. One common method starts with the Fischer esterification of 2-phenylacetic acid to form ethyl-2-phenylacetate. This ester is then reacted with hydrazine hydrate to produce 2-phenylacetohydrazide. The hydrazide undergoes ring closure with carbon disulfide in an alcoholic base to yield 5-benzyl-1,3,4-oxadiazole-2-thiol .

Industrial Production Methods

the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and reagents .

化学反応の分析

反応の種類

5-ベンジル-1,3,4-オキサジアゾール-2(3H)-チオンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

酸化: 過酸化水素(H₂O₂)は、酸化反応によく使用されます。

主な生成物

酸化: 分解生成物は条件によって異なります。

科学研究への応用

5-ベンジル-1,3,4-オキサジアゾール-2(3H)-チオンには、いくつかの科学研究への応用があります。

科学的研究の応用

Anticancer Activity

5-Benzyl-1,3,4-oxadiazole-2-thiol and its derivatives have shown promising results in anticancer research. Several studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Case Studies:

- Study on Cytotoxicity : A series of oxadiazole derivatives were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The compounds exhibited significant cytotoxic activity, with some derivatives leading to increased apoptosis in cancer cells .

- Mechanism of Action : The anticancer effects are believed to be linked to the disruption of cellular processes such as DNA replication and repair. For instance, compounds with specific substitutions on the oxadiazole ring showed enhanced activity due to improved interactions with cellular targets .

Antidiabetic Properties

Recent research has explored the potential of this compound as an antidiabetic agent. Its ability to influence glucose metabolism has been a focal point.

Case Studies:

- Glucose Uptake Enhancement : In vitro studies indicated that 5-benzyl-1,3,4-oxadiazole-2-thiol enhances glucose uptake in yeast cells, suggesting its potential role in managing blood sugar levels .

- Mechanistic Insights : The compound appears to activate pathways involved in glucose transport and metabolism, which could be beneficial for diabetic patients .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases.

Case Studies:

- Acetylcholinesterase Inhibition : 5-Benzyl-1,3,4-oxadiazole-2-thiol has demonstrated significant inhibition of acetylcholinesterase activity. This is crucial for conditions like Alzheimer’s disease where acetylcholine levels are disrupted .

- Butyrylcholinesterase Activity : Another study highlighted its moderate inhibitory effect on butyrylcholinesterase, indicating a potential dual-action mechanism that could be leveraged for therapeutic applications in neurodegenerative disorders .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Synthesis Overview:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Ring Closure | Isonicotinic acid hydrazide + Carbon disulfide | Basic conditions |

| 2 | Alkylation | Substituted phenacyl bromides | Varies by substitution |

| 3 | Nucleophilic Substitution | Aryl piperazines | Varies by substitution |

作用機序

5-ベンジル-1,3,4-オキサジアゾール-2(3H)-チオンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、アセチルコリンエステラーゼ阻害剤として、酵素の活性部位に結合し、神経信号伝達に不可欠なアセチルコリンの分解を防ぎます .

類似化合物の比較

類似化合物

2-アミノ-1,3,4-オキサジアゾール: 筋肉弛緩作用で知られています.

1,3,4-オキサジアゾール誘導体: これらの化合物は、抗菌剤、抗HIV剤、抗がん剤などの幅広い生物活性を示します.

独自性

類似化合物との比較

Similar Compounds

2-Amino-1,3,4-oxadiazole: Known for its muscle relaxant properties.

1,3,4-Oxadiazole derivatives: These compounds exhibit a range of biological activities, including antimicrobial, anti-HIV, and anti-cancer properties.

Uniqueness

生物活性

5-Benzyl-1,3,4-oxadiazole-2-thiol (often abbreviated as OXPA) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its oxadiazole ring structure, which is known for conferring various biological activities. The compound has been studied for its antidiabetic, antioxidant, antimicrobial, and anticancer properties.

The compound exhibits significant interactions with various enzymes and proteins:

- Antidiabetic Activity : OXPA inhibits alpha-amylase and reduces hemoglobin glycosylation. This inhibition leads to decreased glucose absorption in the intestine and improved glucose metabolism in cells .

- Antioxidant Properties : OXPA demonstrates strong radical scavenging activity and reduces oxidative stress markers in vitro .

Cellular Effects

OXPA influences cellular processes through modulation of signaling pathways and gene expression. For example:

- Glucose Uptake : It enhances glucose uptake in yeast cells, demonstrating potential for managing diabetes .

- Cell Viability : In cancer cell lines, OXPA has shown cytotoxic effects, indicating its potential as an anticancer agent .

Antidiabetic Activity

A study evaluated the antidiabetic potential of OXPA using various in vitro models:

| Concentration (µg/mL) | Glucose Uptake (%) | Hemoglobin Glycosylation Inhibition (%) |

|---|---|---|

| 50 | 49.83±2.06 | 33.83±1.78 |

| 100 | 56.47±2.23 | 38.73±2.06 |

| 200 | 67.61±3.20 | 47.48±3.12 |

| 250 | 72.29±0.83 | 55.83±1.19 |

These results indicate that OXPA significantly enhances glucose uptake and inhibits glycosylation at higher concentrations .

Antioxidant Activity

The antioxidant capacity of OXPA was assessed using different assays:

| Assay Type | Concentration (µg/mL) | Activity (%) |

|---|---|---|

| DPPH Scavenging | 50 | 29.0±0.40 |

| Reducing Power | 100 | 50.9±0.90 |

| Lipid Peroxidation | 250 | 63.6±0.30 |

The data suggests that OXPA possesses notable antioxidant activity across various models .

Antimicrobial Activity

Research has shown that compounds similar to OXPA exhibit antimicrobial properties against various pathogens:

- A comparative study indicated that derivatives of oxadiazole, including those with thiol groups, displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Case Studies

Recent studies have highlighted the efficacy of OXPA in specific contexts:

- Anticancer Evaluation : In vitro studies demonstrated that OXPA can inhibit the growth of certain cancer cell lines with a GI50 value ranging from to depending on the specific derivative tested .

- Diabetes Management : A study comparing OXPA with metronidazole showed that OXPA's glucose uptake enhancement was comparable to metronidazole at specific concentrations, indicating its potential as a therapeutic agent for diabetes management .

特性

IUPAC Name |

5-benzyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c13-9-11-10-8(12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIBMBTIISQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365768 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23288-90-6 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。